Cas no 1215166-79-2 (2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile)

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is a versatile bifunctional building block featuring both an amino group and a nitrile moiety on a difluorinated cyclobutyl scaffold. The presence of the 3,3-difluorocyclobutyl ring enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery applications. The amino group allows for further derivatization, while the nitrile functionality can be transformed into carboxylic acids, amides, or heterocycles. Its rigid cyclobutyl core contributes to conformational restriction, potentially improving target binding affinity. This compound is particularly useful in the synthesis of bioactive molecules, including protease inhibitors and fluorinated analogs of pharmaceuticals. Its structural features make it a promising intermediate for developing novel therapeutic agents.
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile structure
1215166-79-2 structure
Product Name:2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile
CAS No:1215166-79-2
MF:C6H8F2N2
MW:146.137928009033
CID:1025925
PubChem ID:55279778
Update Time:2025-10-28

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile
    • 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
    • Amino(3,3-difluorocyclobutyl)acetonitrile
    • 2-AMino-2-(3,3-difluoro-cyclobutyl)-acetonitrile HCl
    • Cyclobutaneacetonitrile, alpha-amino-3,3-difluoro-
    • 1215166-79-2
    • DTXSID50717318
    • KGGPTXQEQKSAID-UHFFFAOYSA-N
    • MDL: MFCD22741889
    • Inchi: 1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2
    • InChI Key: KGGPTXQEQKSAID-UHFFFAOYSA-N
    • SMILES: FC1(CC(C(C#N)N)C1)F

Computed Properties

  • Exact Mass: 146.06555459g/mol
  • Monoisotopic Mass: 146.06555459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (CAS No. 1215166-79-2): A Comprehensive Overview

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (CAS No. 1215166-79-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 3,3-difluorocyclobutyl moiety, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile.

The chemical structure of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is composed of a central acetonitrile group flanked by an amino group and a 3,3-difluorocyclobutyl ring. The presence of the fluorine atoms in the cyclobutyl ring imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The compound's high lipophilicity and metabolic stability are particularly noteworthy, as these properties are crucial for optimizing drug candidates.

Synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile typically involves a multi-step process. One common approach is the reaction of 3,3-difluorocyclobutanone with cyanoacetamide followed by reduction to form the desired product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes, such as the use of transition-metal-catalyzed reactions and microwave-assisted synthesis. These improvements have not only enhanced the yield but also reduced the environmental impact of the synthesis process.

In terms of biological activity, 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile has shown promising results in various pharmacological studies. Research has demonstrated its potential as a lead compound for developing drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an ideal candidate for further investigation.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile as a key intermediate in the synthesis of novel acetylcholinesterase inhibitors. These inhibitors have shown significant efficacy in improving cognitive function in animal models of Alzheimer's disease. Additionally, ongoing clinical trials are exploring its potential as a treatment for other neurodegenerative conditions.

Beyond neurological applications, 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile has also been investigated for its anti-inflammatory properties. Preclinical studies have shown that derivatives of this compound can effectively reduce inflammation in various disease models, suggesting its potential as an anti-inflammatory agent. The compound's ability to modulate specific inflammatory pathways without causing significant side effects is particularly valuable in drug development.

The safety profile of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that the compound exhibits low toxicity across multiple species and dose ranges. This favorable safety profile supports its continued exploration in preclinical and clinical settings.

In conclusion, 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile (CAS No. 1215166-79-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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